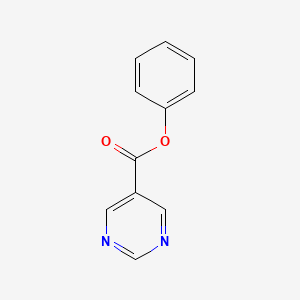

Phenyl pyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery. Its presence in essential biological molecules has inspired chemists to synthesize a vast library of derivatives with a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the pyrimidine ring allows for structural modifications that can fine-tune its biological activity, making it a highly adaptable template for drug design. Beyond medicine, pyrimidine derivatives are integral to the development of agrochemicals, such as herbicides and plant growth regulators, highlighting their economic and societal impact. researchgate.net

Historical Context and Evolution of Phenyl Pyrimidine-5-Carboxylate Investigations

The story of this compound is intrinsically linked to the broader history of pyrimidine synthesis. A pivotal moment in this history was the development of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli. researchgate.netresearchgate.net This one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) provided an efficient route to dihydropyrimidinones, which are precursors to compounds like this compound. researchgate.netnih.gov

Initially, the Biginelli reaction, like many discoveries, did not garner immediate widespread attention. However, the turn of the 20th century saw a renewed interest in pyrimidine chemistry, and with it, a deeper exploration of the Biginelli reaction and its products. researchgate.net Over the decades, numerous modifications and improvements to the original protocol have been developed, including the use of various catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. This has allowed for the synthesis of a diverse array of functionalized pyrimidines, including those bearing a phenyl group and a carboxylate at the 5-position. organic-chemistry.org The evolution of analytical techniques has further enabled detailed characterization and biological evaluation of these compounds, solidifying the importance of this class of molecules in modern chemical research.

Interdisciplinary Relevance of this compound in Chemical Synthesis and Advanced Materials

The utility of this compound extends far beyond its biological applications, demonstrating significant interdisciplinary relevance. In the realm of chemical synthesis, these compounds serve as versatile building blocks for the construction of more complex molecular architectures. The phenyl and carboxylate groups offer reactive handles for further functionalization, allowing chemists to create a wide range of derivatives with tailored properties. organic-chemistry.org

In the field of advanced materials, this compound derivatives have shown considerable promise. Their unique electronic and photophysical properties have led to their investigation in several cutting-edge applications:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core, being electron-deficient, can be combined with electron-donating groups to create molecules with charge-transfer characteristics suitable for use as emitters in OLEDs. Derivatives of phenyl pyrimidine have been synthesized and shown to exhibit high thermal stability and efficient electroluminescence, making them promising candidates for next-generation display and lighting technologies. nih.gov

Nonlinear Optical (NLO) Materials: Certain pyrimidine derivatives have been investigated for their potential in NLO applications. These materials can alter the properties of light passing through them and are crucial for technologies like optical switching and frequency conversion. rsc.org

Corrosion Inhibitors: Research has demonstrated that pyrimidine derivatives can act as effective corrosion inhibitors for steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive reactions. This application is of significant industrial importance for protecting infrastructure and machinery. researchgate.netresearchgate.net

The following tables highlight some of the detailed research findings and physicochemical properties of various this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | Pyrimidine with aryl urea moiety | SW480 (Colon) | 11.08 | nih.gov |

| Compound 1.3 | Dihydropyrimidinone | A549 (Lung) | Significant cell death | nih.gov |

| Compound 1.4 | Dihydropyrimidinone | A549 (Lung) | Significant cell death | nih.gov |

| Compound 7 | 1,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate | A-549 (Lung) | High potency | researchgate.net |

| Compound 7 | 1,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate | HepG-2 (Hepatocellular Carcinoma) | High potency | researchgate.net |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Derivative Type | Bacterial Strain | Activity | Reference |

| Chromenopyrimidine derivative | Fused pyrimidine | Staphylococcus aureus | Excellent zone of inhibition | researchgate.net |

| Chromenopyrimidine derivative | Fused pyrimidine | Escherichia coli | Excellent zone of inhibition | researchgate.net |

| Hydrazone derivative 8d | 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone | E. coli | Excellent (30-33 mm zone of inhibition) | nih.gov |

| Hydrazone derivative 8e | 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone | E. coli & S. aureus | Excellent (30-33 mm zone of inhibition) | nih.gov |

| Hydrazone derivative 8f | 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone | S. aureus | Excellent (30-33 mm zone of inhibition) | nih.gov |

| Hydrazone with benzylidene moiety | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | S. aureus | Strong inhibition (3.9 µg/mL) | nih.gov |

Table 3: Application of this compound Derivatives in Advanced Materials

| Derivative Type | Application | Key Finding | Reference |

| Phenyl pyrimidine with triphenylamino donor groups | OLED Emitter | High thermal stability and external quantum efficiency up to 10.6%. | nih.gov |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Nonlinear Optical Material | Potential for advanced optical devices. | rsc.org |

| 5-Benzoyl-4-(substituted phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | Corrosion Inhibitor | Effective for steel in 1 M HCl. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

phenyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c14-11(9-6-12-8-13-7-9)15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

OPJANOMIJPXUHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Pyrimidine 5 Carboxylate and Its Derivatives

Classical and Modified Biginelli Reaction Pathways

The Biginelli reaction, first reported in 1891, is a one-pot multicomponent reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). beilstein-journals.orgnih.govwikipedia.org This reaction provides a direct and efficient route to 3,4-dihydropyrimidin-2(1H)-ones, the core structure of phenyl pyrimidine-5-carboxylate derivatives. beilstein-journals.org

Optimization of Reaction Components and Stoichiometry

The efficiency of the Biginelli reaction is highly dependent on the reaction conditions, including the stoichiometry of the reactants. While equimolar amounts of the three components can yield the desired product, studies have shown that varying the ratios can significantly improve yields. For instance, using an excess of urea or thiourea can shift the equilibrium towards product formation. nih.gov

A study on the synthesis of dihydropyrimidinones catalyzed by ammonium (B1175870) chloride under solvent-free conditions found that the optimal ratio of ammonium chloride, aldehyde, 1,3-dicarbonyl compound, and urea or thiourea was 0.5:1:1:1.5, respectively. nih.gov Another optimization study for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones used a reactant ratio of aldehyde, β-ketoester, and urea of 1:1:1.5 in the presence of a silicotungstic acid on Amberlyst-15 catalyst. mdpi.com The reaction of N-methylurea, phenylacetaldehyde, and p-nitrobenzaldehyde was optimized using a 1:1:1.5 molar ratio, respectively, with acetonitrile (B52724) as the solvent. nih.gov

Table 1: Optimization of Reactant Stoichiometry in Biginelli Reactions

| Aldehyde | β-Ketoester/1,3-Dicarbonyl | Urea/Thiourea | Catalyst | Optimal Ratio (Aldehyde:Ketoester:Urea) | Reference |

|---|---|---|---|---|---|

| Various aromatic aldehydes | Acetylacetone | Urea/Thiourea | Ammonium chloride | 1:1:1.5 | nih.gov |

| Benzaldehyde | Methyl acetoacetate | Urea | 40% w/w silicotungstic acid on Amberlyst-15 | 1:1:1.5 | mdpi.com |

| p-Nitrobenzaldehyde | Phenylacetaldehyde | N-methylurea | Iodine | 1:1:1.5 | nih.gov |

Catalytic Systems and Their Mechanistic Roles

A wide array of catalysts have been employed to improve the yields and reaction times of the Biginelli reaction. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts. wikipedia.orgresearchgate.net Molecular iodine has emerged as an inexpensive, low-toxic, and mild Lewis acid catalyst for this transformation. beilstein-journals.org The proposed mechanism for the iodine-catalyzed reaction involves the initial activation of the aldehyde by iodine, facilitating the formation of an N-acyliminium ion intermediate. This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product. beilstein-journals.orgorganic-chemistry.org

Other effective catalytic systems include:

Heteropolyacids (HPAs): HPAs immobilized on supports like Montmorillonite (B579905) KSF clay have been shown to be efficient, stable, and recyclable catalysts for the Biginelli reaction under solvent-free conditions. ichem.md

Metal Salts: Zinc chloride in acetic acid has been reported as an effective and greener catalyst system. researchgate.net Ytterbium triflate (Yb(OTf)₃) has also been used to increase yields and shorten reaction times under solvent-free conditions. organic-chemistry.org

Ionic Liquids: Diisopropyl ethyl ammonium acetate (B1210297) (DIPEAc) has been utilized as a recyclable catalyst and solvent, promoting the reaction at room temperature. nih.govacs.org

Chiral Phosphoric Acids: For enantioselective synthesis, chiral spirocyclic SPINOL-phosphoric acids have been successfully used to produce enantiomerically enriched dihydropyrimidinones. beilstein-journals.org

The general mechanism, widely accepted and supported by NMR studies, proceeds through an N-acyliminium ion intermediate. wikipedia.orgscribd.com This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. Subsequent nucleophilic addition of the β-ketoester to this iminium ion forms an open-chain ureide, which then cyclizes and dehydrates to yield the dihydropyrimidine (B8664642) core. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Catalytic Systems for Biginelli Synthesis

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Molecular Iodine | MeCN, reflux | Inexpensive, mild, broad scope | beilstein-journals.org |

| Heteropolyacid-Clay (HPA-Clay) | Solvent-free | Recyclable, high yield, environmentally friendly | ichem.md |

| Yb(OTf)₃ | Solvent-free | High yield, short reaction time, reusable | organic-chemistry.org |

| Diisopropyl ethyl ammonium acetate (DIPEAc) | Room temperature | Recyclable, mild conditions, high yield | nih.govacs.org |

| Chiral SPINOL-phosphoric acid | Room temperature | Enantioselective synthesis | beilstein-journals.org |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate the Biginelli reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.netnih.gov The use of microwave assistance can facilitate rapid, efficient, and atom-economical synthesis of dihydropyrimidinones. researchgate.net

For example, the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates was successfully achieved using a microwave-assisted, solvent-free Biginelli reaction. mdpi.com This method proved to be faster and greener than previous reports. mdpi.com In another study, an acid-functionalized mesoporous polymer was used as a catalyst under microwave irradiation, affording excellent yields (89-98%) in just 10 minutes under solvent-free conditions. chemrxiv.org The efficiency of microwave heating is often attributed to a thermal/kinetic effect, where the rapid heating of the reaction mixture accelerates the reaction rate. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Biginelli Synthesis

| Reaction | Heating Method | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Ethyl Acetoacetate, Urea | Conventional | Acid-functionalized polymer | - | 15-25% | chemrxiv.org |

| Benzaldehyde, Ethyl Acetoacetate, Urea | Microwave (50W, 80°C) | Acid-functionalized polymer | 10 min | 98% | chemrxiv.org |

| Benzaldehyde, Diethyl (2-oxopropyl)phosphonate, Urea | Conventional | Zn(OTf)₂ | 24 h | Low | mdpi.com |

| Benzaldehyde, Diethyl (2-oxopropyl)phosphonate, Urea | Microwave (150°C) | Zn(OTf)₂ | 30 min | Good | mdpi.com |

Solvent-Free Reaction Conditions

Performing the Biginelli reaction under solvent-free conditions aligns with the principles of green chemistry by reducing waste and often simplifying the work-up procedure. nih.govijpsr.com Many of the modern catalytic systems are designed to be effective without a solvent. organic-chemistry.orgichem.md

For instance, the use of catalysts like ammonium chloride, montmorillonite clay, or heteropolyacid-clay allows for the efficient synthesis of dihydropyrimidinones by simply heating a mixture of the three components. nih.govichem.md Similarly, a one-pot, three-component reaction between an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride has been reported to proceed in good yields under solvent-free conditions using magnetic nano Fe₃O₄ particles as a catalyst. growingscience.com The combination of microwave irradiation and solvent-free conditions has proven to be a particularly powerful strategy for the rapid and clean synthesis of these pyrimidine (B1678525) derivatives. chemrxiv.orgrsc.org

Multi-Step Synthesis Approaches

While the one-pot Biginelli reaction is the most common route, multi-step syntheses provide alternative pathways to phenyl pyrimidine-5-carboxylates and their derivatives, sometimes allowing for greater control over substitution patterns or the introduction of more complex functionalities. prepchem.comresearchgate.net These methods often involve the sequential formation of the pyrimidine ring through a series of condensation and cyclization reactions. nih.gov

Condensation Reactions with Varied Precursors

Multi-step approaches often rely on the condensation of various precursors to build the pyrimidine ring. One such strategy begins with the addition of hydroxylamine (B1172632) to a carbonitrile to form an amidoxime (B1450833). nih.gov This amidoxime then undergoes a Michael addition with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement to yield the dihydroxypyrimidine methyl carboxylate core. nih.gov Subsequent saponification or amidation can then produce the corresponding carboxylic acids or carboxamides. nih.gov

Another multi-step synthesis involves the reaction of ethyl benzoyl acetate and oxalyl chloride as an initial step, with the resulting product undergoing several further transformations to ultimately yield N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides. researchgate.net

Furthermore, pyrimidine derivatives can be synthesized from precursors like 1,3-diaminopropane (B46017) or through the condensation of amidines with 1,3-dicarbonyl compounds, a method known as the Pinner synthesis. growingscience.commdpi.com Palladium-catalyzed four-component reactions of aryl halides, terminal alkynes, molybdenum hexacarbonyl, and amidines also provide a one-pot, albeit multi-step in a mechanistic sense, route to pyrimidines. growingscience.com The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov This involves a conjugate addition, followed by intramolecular cyclization and oxidation to form the final product. nih.gov

Halogenation and Dehalogenation Strategies

Halogenated pyrimidines are crucial intermediates in the synthesis of more complex derivatives due to their susceptibility to nucleophilic substitution and cross-coupling reactions. The introduction and removal of halogen atoms on the pyrimidine ring are therefore fundamental strategies.

Halogenation: The direct halogenation of pyrimidine rings, particularly those that are electron-deficient, can be challenging. However, methods have been developed for related heterocyclic systems that can be applied to phenyl pyrimidine-5-carboxylates. One-pot methodologies for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives have been developed through the three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov Another approach for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines uses potassium halide salts and a hypervalent iodine(III) reagent in water, which is an environmentally benign method. rsc.org For other azines like pyridines, designed phosphine (B1218219) reagents can be used to install halogens at specific positions, a method that could be adapted for pyrimidine systems. chemrxiv.orgnih.gov

Dehalogenation: The selective removal of halogens is equally important, especially when multiple halogens are present. For instance, in the case of 2,4-dichloropyrimidine (B19661) derivatives, selective dehalogenation can be achieved. Catalytic hydrogenation is a common method for dehalogenation. nih.gov The choice of catalyst and reaction conditions is critical to control the extent of dehalogenation and avoid reduction of the pyrimidine ring itself. google.comacs.org For example, the selective removal of a chlorine atom at the 4-position of a 2,4-dichloropyrimidine can be accomplished. nih.gov Another study demonstrated that the dehalogenation of 2,4-di-tert-amino-6-substituted-5-halogenopyrimidines can be induced by pure water. acs.org

The following table summarizes selected halogenation and dehalogenation strategies applicable to pyrimidine synthesis.

| Strategy | Reagents and Conditions | Key Features | Reference |

| Oxidative Halogenation | Amino pyrazoles, enaminones/chalcones, NaX (X=I, Br, Cl), K₂S₂O₈ | One-pot, three-component synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. | nih.gov |

| Hypervalent Iodine-Mediated Halogenation | Pyrazolo[1,5-a]pyrimidines, KX (X=I, Br, Cl), PIDA in water | Environmentally friendly, regioselective C3 halogenation at room temperature. | rsc.org |

| Selective Dehalogenation | 2,4-dichloropyrimidine derivatives, H₂, Catalyst (e.g., Pd/C), Hydrogen halide acceptor | Catalytic hydrogenation for selective removal of halogen atoms. | nih.govgoogle.com |

Esterification and Hydrolysis Techniques

The carboxylate group at the 5-position is a key functional handle. Its formation via esterification and its removal or conversion through hydrolysis are fundamental transformations.

Esterification: The synthesis of this compound from the corresponding pyrimidine-5-carboxylic acid and phenol (B47542) is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid and alcohol (in this case, phenol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the ester product, the water formed during the reaction is usually removed. masterorganicchemistry.com However, the direct esterification of carboxylic acids with phenols can be slow. libretexts.org More reactive derivatives of the carboxylic acid, such as the corresponding acyl chloride, can be used to react with phenol to form the ester more efficiently. libretexts.org Various modern catalytic methods have also been developed for esterification under milder conditions. organic-chemistry.org

Hydrolysis: The hydrolysis of pyrimidine-5-carboxylate esters to the corresponding carboxylic acids is typically carried out under basic conditions, for example, using an aqueous solution of sodium hydroxide. researchgate.netresearchgate.net This reaction is generally straightforward, but in some substituted pyrimidines, it can be accompanied by rearrangements. researchgate.net The study of the hydrolysis of ethyl 2-substituted-4-methylpyrimidine-5-carboxylates has shown that under certain conditions, the reaction can lead to the formation of acetylpyrimidines instead of the expected carboxylic acids, although other studies have found that this rearrangement is not a general phenomenon and that the expected carboxylic acids are the main products. researchgate.netresearchgate.net

Key findings on the hydrolysis of pyrimidine-5-carboxylate esters are presented in the table below.

| Substrate | Hydrolysis Conditions | Products | Observations | Reference |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | Aqueous NaOH | 2-Amino-4-methylpyrimidine-5-carboxylic acid | Trivial hydrolysis product. | researchgate.net |

| Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate | Aqueous NaOH | 2-Benzyl-4-methylpyrimidine-5-carboxylic acid | The acid structure was confirmed, and no rearrangement to acetylpyrimidine was observed. | researchgate.net |

| Ethyl 2-phenyl-4-methyl-5-pyrimidinecarboxylate | Basic conditions | 2-Phenyl-4-methyl-5-pyrimidinecarboxylic acid | Hydrolysis leads to the corresponding carboxylic acid. | researchgate.net |

Novel Synthetic Route Development and Process Intensification

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable routes to target molecules. For this compound and its derivatives, this includes the use of multicomponent reactions and continuous flow technology.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building complex molecules. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrimidines. The Biginelli reaction is a classic example, though it typically yields dihydropyrimidines. Many modern MCRs provide direct access to fully aromatic pyrimidine systems. For instance, a three-component reaction of ketones, N,N-dimethylformamide dimethyl acetal, and amidines, promoted by ammonium iodide, can produce a variety of substituted pyrimidines under solvent-free conditions. organic-chemistry.org Another approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org These strategies offer a convergent and atom-economical approach to the pyrimidine core, which could be adapted for the synthesis of this compound by careful selection of the starting materials, such as using benzamidine to introduce the phenyl group at the 2-position. researchgate.net

Regioselectivity and Stereoselectivity Control in Derivative Synthesis

Regioselectivity: Controlling the position of substituents on the pyrimidine ring is crucial for structure-activity relationship studies. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms, dictate its reactivity towards nucleophiles. For di-substituted pyrimidines, such as those with leaving groups at the 2- and 4-positions, regioselective substitution can be achieved by exploiting the different reactivity of these positions or by using appropriate catalysts. digitellinc.com A strategy using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor allows for the selective functionalization at both C2 and C4 positions by controlling the order of nucleophilic substitution. digitellinc.com One-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- nih.govvapourtec.comresearchgate.nettriazolo[1,5-a]pyrimidines have also been developed. rsc.org

Stereoselectivity: While the core this compound is planar, the introduction of substituents can create chiral centers. Controlling the stereochemistry is vital in medicinal chemistry as different stereoisomers can have vastly different biological activities. For example, in the synthesis of pyrimidine derivatives from prochiral starting materials or through reactions that generate new stereocenters, stereoselective methods are employed. While specific examples for this compound are not abundant in the literature, the principles of asymmetric synthesis, using chiral catalysts, auxiliaries, or reagents, are broadly applicable to control the three-dimensional arrangement of atoms in its derivatives. The synthesis of pyrano[2,3-d]pyrimidines has been shown to be highly stereoselective. rsc.org

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as improved safety, better heat and mass transfer, and ease of scalability. azolifesciences.comtechnologynetworks.com The application of flow chemistry to the synthesis of pyrimidines and related heterocycles is an active area of research. researchgate.net Continuous flow systems have been used for the synthesis of substituted pyrimidines, sometimes in combination with microwave irradiation to accelerate reactions. nih.gov For example, an iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates has been successfully translated from batch to continuous flow conditions, resulting in comparable yields with significantly reduced reaction times. researchgate.net The synthesis of fused pyrimidinones (B12756618) has also been achieved using a highly controlled continuous-flow retro-Diels-Alder reaction. researchgate.net The development of continuous flow processes for the synthesis of this compound would enable a more efficient and scalable production, which is particularly important for industrial applications. lookchem.comnih.gov

The following table highlights some applications of continuous flow synthesis for pyrimidine and related heterocycles.

| Reaction Type | Key Features of Flow Process | Advantages | Reference |

| Three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines | Use of a packed-bed reactor with a Lewis acid catalyst. | Improved regioselectivity and dramatically decreased reaction times compared to batch. | vapourtec.com |

| Iron-catalyzed homocoupling of α,β-unsaturated ketoximes | Synthesis of 2,4,6-trisubstituted pyrimidines. | Comparable yields to batch with significantly reduced reaction times; gram-scale applicability. | researchgate.net |

| Bohlmann-Rahtz pyridine (B92270) synthesis | Microwave flow reactor or conductive heating flow platform. | Single-step process without isolation of intermediates; good yields of single regioisomers. | nih.gov |

| Synthesis of fused pyrimidinones via retro-Diels-Alder | High-pressure and high-temperature conditions in a flow reactor. | Rapid screening of conditions; higher yields compared to corresponding batch reactions. | researchgate.net |

Chemical Reactivity and Transformation Studies of Phenyl Pyrimidine 5 Carboxylate Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. Generally, electrophilic substitution is directed to the C-5 position, which is the most electron-rich carbon atom in the ring. slideshare.net Conversely, nucleophilic substitution reactions preferentially occur at the C-2, C-4, and C-6 positions, which are electron-deficient. slideshare.net

In the realm of nucleophilic substitution, chloro and other leaving groups on the pyrimidine ring are readily displaced by various nucleophiles. For instance, in 6-chloropyrimidine-4-carboxylic acid derivatives, the chloro group can be displaced by amines to furnish 6-aminopyrimidine-4-carboxamides. nih.gov Similarly, studies on 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles have shown that secondary cyclic amines can selectively substitute the sulfanyl (B85325) group at the 2-position under mild conditions. researchgate.net The reactivity of different positions can be influenced by the reaction conditions and the nature of the substituents present on the ring. For example, in 2,4-dichloropyrido[3,2-d]pyrimidine, the C-4 position is more reactive towards nucleophilic attack. nih.gov

Oxidation and Reduction Pathways of Functional Groups

The functional groups attached to the phenyl pyrimidine-5-carboxylate core can undergo various oxidation and reduction reactions, providing pathways to further diversify the molecular structure.

A common transformation is the reduction of a nitro group on the phenyl ring to an amine. This can be achieved using a variety of reducing agents. For example, zinc or iron powder in the presence of an acid like acetic acid provides a mild method for this reduction, often leaving other reducible groups intact. commonorganicchemistry.com Other reagents such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can also effectively reduce aromatic nitro groups to the corresponding amines at room temperature. niscpr.res.in Catalytic hydrogenation using catalysts like Raney nickel is another effective method, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Oxidation reactions are also employed in the synthesis of related fused systems. For instance, the formation of pyrido[2,3-d]pyrimidines can involve an oxidation step of an intermediate 5,6-dihydropyrido[2,3-d]pyrimidine to the final aromatic system. nih.gov

Functional Group Interconversions (FGIs)

Functional group interconversions are crucial for modifying the properties and reactivity of this compound derivatives. One of the most fundamental FGIs is the hydrolysis of the carboxylate ester at the C-5 position to the corresponding carboxylic acid. This is typically achieved by treatment with an acid or a base. researchgate.netresearchgate.netlibretexts.orgorganic-chemistry.org

These resulting carboxylic acids are valuable intermediates for the synthesis of amides. The carboxylic acid can be activated, for example, by conversion to an acid halide or through the use of a coupling agent, and then reacted with an amine to form the corresponding amide. google.comkhanacademy.orguran.ua This amide formation is a key step in the synthesis of many biologically active compounds. nih.gov

Another notable FGI is the transformation of a nitrile group, which can be present on the pyrimidine ring, into other functionalities. For example, a nitrile can be converted into a 1,2,4-oxadiazole (B8745197) ring, a common bioisostere for esters and amides in medicinal chemistry. acs.org

Cyclization Reactions for Fused Heterocyclic Systems

This compound derivatives are excellent precursors for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents. These reactions often involve the intramolecular cyclization of a suitably functionalized pyrimidine derivative.

For example, aminopyrimidine carboxylates can undergo condensation and cyclization to form pyrido[2,3-d]pyrimidines. The reaction mechanism can involve a heterocyclic condensation of an amino group with a carbonyl, followed by intramolecular cyclization and subsequent oxidation. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, where the pyrimidine ring is formed through nucleophilic attack followed by cyclization and dehydration. nih.gov

Thieno[2,3-d]pyrimidines can also be prepared from pyrimidine precursors. For instance, appropriately substituted pyrimidines can be transformed into the corresponding thieno[2,3-d]pyrimidine-6-carboxylic acid amides. researchgate.net The formation of these fused systems often relies on the strategic placement of functional groups that can react with each other to close a new ring. A pseudo-cyclization can also be achieved through the formation of an intramolecular hydrogen bond, which can lock the conformation of the molecule and is a key feature in the design of some kinase inhibitors. acs.orgnih.govrti.org

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been extensively applied to pyrimidine-5-carboxylate derivatives. These reactions allow for the introduction of a wide range of substituents onto the pyrimidine or phenyl ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halide or triflate with a boronic acid or ester. For instance, 5-pyrimidylboronic acid can be coupled with heteroaryl halides to produce heteroarylpyrimidines. worktribe.com Highly active palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging substrates like aminopyrimidines without the need for protecting groups. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction has been used in the synthesis of 2,4-diaminopyrimidine-based antibiotics, where an iodobenzylpyrimidine is coupled with an alkene under microwave-assisted conditions to improve yields and reduce side products. nih.govwikipedia.org Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have also shown good catalytic activity in Heck coupling reactions of aryl bromides. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been used for the C-5 alkynylation of pyrimidine nucleotides, where an iodinated pyrimidine is coupled with an alkyne in a highly chemoselective manner. nih.govwikipedia.org

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgyoutube.com It has been employed in the synthesis of various substituted pyrimidines. For example, lactams and heteroarylamines can be coupled with β-chloroacroleins under standard Buchwald-Hartwig conditions. researchgate.net The general synthetic route for many pyridine-pyrimidine analogs involves a nucleophilic aromatic substitution followed by a cross-coupling reaction. nih.gov

A summary of representative cross-coupling reactions on pyrimidine derivatives is presented in the table below.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | 5-Bromopyrimidine, Triisopropylborate, Heteroaryl Halide | n-BuLi, Pd(PPh₃)₂Cl₂, Na₂CO₃ | Heteroarylpyrimidine | worktribe.com |

| Heck | 2,4-Diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine, Alkene | Bis(triphenylphosphine)palladium(II) dichloride, N-Ethylpiperidine | 2,4-Diaminopyrimidine Antibiotic Analog | nih.gov |

| Sonogashira | C-5 Iodinated Pyrimidine Nucleotide, Propargylamine | Palladium Catalyst | 5-(3-Aminopropargyl)-pyrimidine Nucleotide | nih.gov |

| Buchwald-Hartwig | Aryl Halide, Amine | Palladium(0) Catalyst, Ligand, Base | Arylamine | wikipedia.orgyoutube.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For the purpose of this analysis, data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a well-studied derivative, will be utilized as a representative example. rsc.orgrsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In a typical ¹H NMR spectrum of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, distinct signals are observed for the protons of the phenyl group, the pyrimidine (B1678525) ring, and the ethyl carboxylate moiety. rsc.orgrsc.org

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.24 and 7.34 ppm. rsc.orgrsc.org The protons attached to the pyrimidine ring show characteristic chemical shifts. For instance, the NH protons of the tetrahydropyrimidine (B8763341) ring are observed as broad singlets at approximately δ 9.21 and δ 7.76 ppm, indicating their acidic nature and potential involvement in hydrogen bonding. rsc.org The single proton at the C4 position of the pyrimidine ring (a methine proton) resonates as a singlet around δ 5.17 ppm. rsc.org

The protons of the ethyl ester group are also clearly distinguishable. The methylene (B1212753) protons (OCH₂) of the ethyl group appear as a quartet around δ 4.00 ppm, while the terminal methyl protons (OCH₂CH ₃) resonate as a triplet near δ 1.10 ppm. rsc.orgrsc.org A sharp singlet corresponding to the methyl group at C6 on the pyrimidine ring is found further upfield, typically around δ 2.26 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in DMSO-d₆. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH (Position 1) | 9.21 | Broad Singlet |

| NH (Position 3) | 7.76 | Broad Singlet |

| Ar-H (Phenyl) | 7.24 - 7.34 | Multiplet |

| CH (Position 4) | 5.17 | Singlet |

| OCH₂ (Ethyl) | 3.96 - 4.01 | Quartet |

| CH₃ (Position 6) | 2.26 | Singlet |

| OCH₂CH₃ (Ethyl) | 1.07 - 1.11 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org In the ¹³C NMR spectrum of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, each unique carbon atom gives a distinct signal. rsc.orgrsc.org

A crucial signal in the spectrum is that of the carbonyl carbon of the ester group (C=O). This carbon is significantly deshielded and appears far downfield, typically in the range of δ 160–185 ppm. libretexts.orgchemguide.co.uk For the representative compound, this peak is observed at approximately δ 165.8 ppm. rsc.org Another key downfield signal corresponds to the C2 carbon of the pyrimidine ring (a urea-type carbonyl), which resonates around δ 152.6 ppm. rsc.org

The aromatic carbons of the phenyl group typically resonate in the region of δ 126–145 ppm. rsc.orgrsc.org The carbons of the pyrimidine ring also appear in this region, with C4, C5, and C6 being observed at approximately δ 54.4, δ 99.7, and δ 148.7 ppm, respectively. rsc.org The carbons of the ethyl group and the C6-methyl group appear in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in DMSO-d₆. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.8 |

| C2 (Pyrimidine) | 152.6 |

| C6 (Pyrimidine) | 148.7 |

| C (Aromatic, ipso) | 145.3 |

| C (Aromatic) | 128.8, 128.5, 127.7, 126.7 |

| C5 (Pyrimidine) | 99.7 |

| OCH₂ (Ethyl) | 59.6 |

| C4 (Pyrimidine) | 54.4 |

| CH₃ (Position 6) | 18.2 |

| OCH₂CH₃ (Ethyl) | 14.5 |

Note: The signals for the aromatic carbons can sometimes overlap.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For a phenyl pyrimidine-5-carboxylate derivative, COSY spectra would show cross-peaks between adjacent protons in the phenyl ring and between the methylene and methyl protons of the ethyl group. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms to which they are directly attached. ipb.pt This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. ipb.ptresearchgate.net For example, in Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, an HMBC spectrum would show a correlation between the C4 proton and the carbonyl carbon of the ester group, as well as with carbons in the phenyl ring. researchgate.net It would also show correlations between the NH protons and adjacent carbons in the pyrimidine ring, confirming the ring structure. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. mdpi.comias.ac.in

The FT-IR spectrum of a this compound derivative displays characteristic absorption bands corresponding to its various functional groups. rsc.orgrsc.org

The most prominent band is typically the C=O stretching vibration of the ester group, which appears as a strong absorption in the region of 1700–1725 cm⁻¹. rsc.org The C=O stretch of the urea-like moiety in the tetrahydropyrimidine ring is often observed at a lower wavenumber, around 1640-1650 cm⁻¹. rsc.org

The N-H stretching vibrations of the pyrimidine ring usually appear as broad bands in the range of 3100–3300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. rsc.org The spectrum also contains a complex series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the entire molecule, including C-N, C-O, and C-C stretching and bending vibrations. rsc.org

Table 3: Key FT-IR Vibrational Frequencies for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3248, 3117 | Medium, Broad |

| C-H Stretch (Aromatic/Aliphatic) | 2978 | Medium |

| C=O Stretch (Ester) | 1720 | Strong |

| C=O Stretch (Urea) | 1643 | Strong |

| C=C Stretch (Aromatic) | ~1465 | Medium |

| C-O Stretch | 1227, 1095 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. mdpi.comresearchgate.net In the Raman spectrum of a this compound derivative, the symmetric stretching vibrations of the aromatic rings (both phenyl and pyrimidine) are expected to be prominent. mdpi.com The signature ring breathing mode of the pyrimidine core is a key feature. mdpi.com Modifications to the pyrimidine ring, such as substitution, can cause shifts in the positions of these bands. mdpi.com The C=C bonds of the aromatic systems and the C=O groups also give rise to Raman signals, although their intensities can vary. researchgate.net Computational simulations are often used in conjunction with experimental Raman spectra to accurately assign the observed normal modes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated aromatic system formed by the phenyl and pyrimidine rings. The position and intensity of these bands are sensitive to the substitution pattern on both rings. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax), respectively.

The n → π* transitions involve the promotion of a non-bonding electron, typically from the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions. The solvent polarity can also influence the position of these bands; n → π* transitions typically undergo a hypsochromic shift with increasing solvent polarity.

A study on furo[2,3-b]pyridine (B1315467) derivatives, which contain a similar nitrogen-containing heterocyclic system, showed characteristic absorption bands between 250 nm and 390 nm, attributed to π → π* and n → π* transitions. amadischem.com For substituted 2-phenylpyrimidine (B3000279) derivatives, theoretical studies have shown that the lowest energy absorption bands correspond to the HOMO → LUMO transition, which is a mixture of local and intramolecular charge transfer (ICT) transitions. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Related Pyrimidine Derivatives

| Compound/System | λmax (nm) | Associated Transition(s) | Reference |

| Phenyl-furo[2,3-b]pyridine moiety | ~280, ~340 | π → π* and n → π* | amadischem.com |

| Platinum(II) phenylpyrimidine complex | 427 | LLCT/MLCT | mdpi.com |

Note: This table provides illustrative data for related structures due to the absence of specific experimental data for this compound in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the confirmation of the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound derivatives, HRMS analysis, typically using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass for the proposed molecular formula.

While specific HRMS data for the parent this compound is not available in the reviewed literature, studies on closely related analogues demonstrate the utility of this technique. For example, in the synthesis of various ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates, ESI-MS was used to confirm the identity of the products. mdpi.com

Table 2: Illustrative HRMS Data for Substituted this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | C₂₁H₂₀N₂O₂S | 365.1318 | 365.1293 | mdpi.com |

| Ethyl 4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidine-5-carboxylate | C₂₂H₂₂N₂O₂S | 379.1474 | 379.1447 | mdpi.com |

| Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | C₁₉H₂₅N₃O₂ | 340.2020 | 340.2053 | mdpi.com |

| Ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate | C₁₅H₁₉N₃O₃ | 302.1499 | 302.1482 | mdpi.com |

Note: This table presents HRMS data for more complex derivatives to illustrate the application of the technique, as data for the parent this compound is not present in the searched literature.

Computational and Theoretical Chemistry of Phenyl Pyrimidine 5 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecular systems. ijcps.org For derivatives of phenyl pyrimidine-5-carboxylate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and predict a range of molecular properties. jacsdirectory.comjacsdirectory.com These theoretical calculations provide valuable insights that complement experimental findings. jacsdirectory.com The geometry of molecules like 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be optimized assuming a C1 point group symmetry, and from this optimized structure, various parameters can be calculated. jacsdirectory.com

The optimization of the molecular geometry using DFT methods provides detailed information about the spatial arrangement of atoms. jacsdirectory.com For 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, computations reveal that the molecule consists of two six-membered rings. The benzene ring is planar, while the tetrahydropyrimidine (B8763341) ring is non-planar. jacsdirectory.com The calculated bond lengths and angles are generally in good agreement with the expected values for such structures. jacsdirectory.com For instance, specific bond lengths such as C10-C12, C13-O20, and C11-O26 have been calculated to be 1.3602 Å, 1.2168 Å, and 1.2161 Å, respectively. jacsdirectory.com Similarly, key bond angles like H30-C28-O27, C2-C1-C6, and N21-C11-N23 have been determined to be 108.775°, 120.2966°, and 113.3341°, respectively. jacsdirectory.com These structural parameters are crucial for understanding the molecule's conformation and stability. jacsdirectory.com

Table 1: Selected Optimized Bond Lengths for a this compound Derivative

| Bond | Length (Å) |

|---|---|

| C10-C12 | 1.3602 |

| C13-O20 | 1.2168 |

| C11-O26 | 1.2161 |

Data for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate jacsdirectory.com

Table 2: Selected Optimized Bond Angles for a this compound Derivative

| Angle | Degrees (°) |

|---|---|

| H30-C28-O27 | 108.775 |

| C2-C1-C6 | 120.2966 |

| N21-C11-N23 | 113.3341 |

Data for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate jacsdirectory.com

DFT calculations are widely used to predict the harmonic vibrational frequencies of molecules. nih.gov These theoretical frequencies, although often systematically higher than experimental values, can be scaled to provide excellent agreement with experimental FT-IR and FT-Raman spectra. theses.fr This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. The B3LYP functional, in conjunction with appropriate basis sets, has been shown to be reliable for predicting vibrational spectra for a variety of organic molecules. ajchem-a.com For pyrimidine (B1678525) derivatives, these calculations help in the interpretation of complex experimental spectra, providing a deeper understanding of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high kinetic stability, whereas a small gap indicates that the molecule is more reactive. malayajournal.org For 2-(p-Tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, the calculated HOMO-LUMO energy gap is 4.25 eV, indicating significant charge transfer within the molecule. researchgate.net Time-dependent DFT (TD-DFT) is often used to determine these electronic properties from the optimized ground-state geometry. jacsdirectory.com

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.27 |

| ELUMO | -1.57 |

| Energy Gap (ΔE) | 3.70 |

Note: Data presented for a representative organic molecule to illustrate typical values. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MESP map illustrates the charge distribution within a molecule, with different colors representing different potential values. rsc.org Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents positive potential regions that are electron-deficient and prone to nucleophilic attack. rsc.org Green areas correspond to regions of neutral potential. rsc.org For this compound derivatives, MESP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. ajchem-a.com The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group are often identified as the most electron-rich regions. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the stability of a molecule. rsc.org NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. rsc.org A larger E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater extent of electron delocalization. rsc.org For example, interactions such as those between a lone pair on a nitrogen atom and an adjacent antibonding π* orbital (e.g., LP(N) → π*(C=C)) can be quantified to understand the electronic delocalization within the pyrimidine ring system.

Table of Compounds Mentioned

| Compound Name |

|---|

| 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Thermodynamic Parameters and Stability Analysis

Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the thermodynamic properties of pyrimidine derivatives. researchgate.net For analogous compounds like thioxo pyrimidine-5-carboxylate, DFT calculations using methods such as B3LYP with a 6-311++G(d,p) basis set have been employed to analyze their geometric and electronic structures. researchgate.net

Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, can be computed to assess the stability of this compound. These calculations help in understanding the molecule's behavior under various conditions. For instance, the stability of related tetrahydropyrimidine-5-carboxylate esters has been investigated using DFT to compute their thermodynamic parameters. researchgate.net The analysis of these parameters provides a theoretical basis for the compound's stability and potential reaction pathways.

The stability of a molecule is also closely related to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large energy gap between the HOMO and LUMO levels is indicative of high kinetic stability and low chemical reactivity, as it signifies that a greater amount of energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar pyrimidine structures, the HOMO is often localized on the pyrimidine ring, while the LUMO can be distributed across the entire molecule. researchgate.net

Table 1: Representative Thermodynamic Parameters for a Pyrimidine Derivative

| Parameter | Calculated Value | Unit |

| Enthalpy (H) | Varies with temperature | kcal/mol |

| Entropy (S) | Varies with temperature | cal/mol·K |

| Gibbs Free Energy (G) | Varies with temperature | kcal/mol |

| HOMO-LUMO Energy Gap (ΔE) | Specific to the molecule | eV |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of molecules. These descriptors include global reactivity parameters such as electronegativity (χ), chemical hardness (η), and global softness (S). researchgate.net

Electronegativity (χ): This parameter measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): This is a measure of the resistance to a change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, softness indicates the capacity of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For a series of tetrahydropyrimidine-5-carboxylate derivatives, these descriptors have been used to understand their structure and reactivity. echemcom.com The study of these parameters for this compound would provide a comprehensive understanding of its chemical behavior.

Molecular Electrostatic Potential (MEP) maps are another crucial tool in computational chemistry. researchgate.net The MEP surface visualizes the charge distribution of a molecule and helps in predicting sites for electrophilic and nucleophilic attack. For a related thioxo pyrimidine-5-carboxylate, the MEP surface was calculated to understand its reactive sites. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Indicates the electron-attracting power. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Indicates the capacity to accept electrons. |

Note: EHOMO and ELUMO are the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

Advanced Molecular Dynamics Simulations (Potential for Future Research)

While DFT provides valuable information about static molecular systems, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations can be employed to study the conformational changes, interactions with solvents, and binding affinities of this compound with biological targets. mdpi.com

For instance, MD simulations have been used to investigate the binding patterns of novel pyrazolopyranopyrimidine derivatives with protein targets. tandfonline.com Such studies are crucial in drug design and discovery, as they can predict how a ligand will interact with a receptor's binding site.

Future research on this compound could greatly benefit from advanced MD simulations. These simulations could explore:

The conformational landscape of the molecule in different solvent environments.

The binding mechanism and affinity of the compound with specific enzymes or receptors.

The stability of potential drug-receptor complexes over time.

By combining MD simulations with other computational techniques like molecular docking, a more complete and dynamic picture of the chemical and biological properties of this compound can be achieved. tandfonline.commdpi.com

Phenyl Pyrimidine 5 Carboxylate As a Key Building Block in Organic Synthesis

Precursor for Diverse Heterocyclic Compounds

The phenyl pyrimidine-5-carboxylate core is a versatile starting point for the synthesis of a wide range of heterocyclic derivatives. The reactivity of the carboxylate group and other positions on the pyrimidine (B1678525) ring can be exploited to introduce new functionalities or to build entirely new heterocyclic rings. The pyrimidine structure itself is a cornerstone in many biologically and industrially important compounds. ias.ac.in

A key aspect of its utility is the transformation of the ethyl carboxylate group into other functional moieties. For instance, research has shown the reaction of 2-R-5-Oxo-5-H-6-Ethylcarboxylate-7-phenyl- informahealthcare.comnih.govchemicalbook.comthiadiazolo-[3,2-a]pyrimidine with morpholine (B109124) to yield the corresponding 6-Carbomorpholin derivative. researchgate.net This conversion of an ester to an amide demonstrates the role of the carboxylate as a handle for introducing diverse substituents, thereby creating libraries of related compounds. researchgate.net Similarly, pyrimidine-5-carboxylate esters can be converted to the corresponding pyrimidine-5-carboxamides, which are valuable intermediates in their own right. ias.ac.in

Furthermore, the pyrimidine ring itself can undergo reactions such as electrophilic substitutions, including halogenation and formylation, which introduce functional groups that can be used for further synthetic transformations. growingscience.com These modifications allow chemists to systematically alter the electronic and steric properties of the molecule, making this compound a highly adaptable precursor for a multitude of heterocyclic targets.

Scaffold for Pyrimidine-Fused Ring Systems

One of the most powerful applications of this compound is its use as a scaffold for building fused heterocyclic systems. In these syntheses, the pyrimidine ring serves as the foundation upon which additional rings are constructed, leading to polycyclic structures with significant chemical and biological importance. nih.gov

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines . These fused systems can be constructed from pyrimidine precursors. For instance, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized with a high yield through a process starting with a three-component condensation to form a tetrahydropyrimidine-2-thione, a derivative of this compound. mdpi.com This thione derivative then undergoes condensation with ethyl chloroacetate (B1199739) to build the fused thiazole (B1198619) ring. mdpi.com

The framework is also crucial for creating furo[2,3-d]pyrimidines , which are bioisosteres of purines and act as inhibitors for various protein kinases. researchgate.netnih.gov Synthetic strategies often involve the cyclization of appropriately substituted pyrimidines. For example, a 4-hydroxypyrimidine-5-carboxylate can be a key intermediate, which is then elaborated to form the fused furan (B31954) ring, resulting in the furo[2,3-d]pyrimidine (B11772683) core. informahealthcare.com This scaffold is a key component in many reported cytotoxic agents. rsc.orgnih.gov

Similarly, pyrrolo[2,3-d]pyrimidines are synthesized using the pyrimidine core as a template. nih.gov These compounds can be formed through the condensation of a substituted 6-aminopyrimidine with other reagents, leading to the formation of the fused pyrrole (B145914) ring. nih.govscielo.org.mx For example, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates are synthesized via the key step of an α-bromo aldehyde condensation with 2,6-diamino-4-oxo-pyrimidine. nih.gov The resulting fused system is a critical pharmacophore in numerous therapeutic agents.

Role in the Design and Construction of Complex Molecular Architectures

The this compound unit and the fused systems derived from it are instrumental in the design and synthesis of highly complex molecules, particularly in the field of medicinal chemistry. Its rigid structure and multiple points for substitution allow it to serve as a central scaffold for arranging functional groups in a precise three-dimensional orientation to interact with biological targets.

This is evident in the development of novel kinase inhibitors. A series of 4-anilino-furo[2,3-d]pyrimidine derivatives, built upon the fused pyrimidine scaffold, were designed as dual inhibitors of EGFR and HER2, two key targets in cancer therapy. nih.gov In this work, modifications to the 5-position, originating from the carboxylate group of the precursor, were crucial for modulating inhibitory activity. nih.gov Likewise, novel furo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of PI3K/AKT, another critical pathway in cancer. rsc.orgnih.gov

The scaffold is also central to the creation of new antifungal agents. Researchers have used a 2-phenylpyrimidine (B3000279) core as the starting point for a "scaffold hopping" strategy to design novel inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key fungal enzyme. nih.gov By systematically modifying the parent core, complex derivatives with potent antifungal activity superior to existing drugs were achieved. nih.gov Furthermore, a diverse range of five-membered heteroaromatic rings fused to a pyrimidine core, including purines, pyrrolo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, have been synthesized as potent inhibitors of the hedgehog signaling pathway, demonstrating the broad utility of this building block in constructing complex and biologically active molecular architectures. nih.gov

Emerging Applications and Future Research Directions

Materials Science Applications of Phenyl Pyrimidine-5-Carboxylate Derivatives

The inherent aromaticity and tunable electronic nature of the this compound core make it an attractive candidate for various materials science applications. The ability to modify the peripheral substituents on both the phenyl and pyrimidine (B1678525) rings allows for the fine-tuning of properties essential for advanced materials.

Derivatives of this compound are being investigated as potential organic semiconductors. The π-conjugated system of the pyrimidine ring, coupled with the phenyl group, can facilitate charge transport. While comprehensive data on the charge mobility and conductivity of these specific compounds are still emerging, their structural similarity to other high-performance heterocyclic organic semiconductors suggests significant potential. The electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in designing efficient charge-transporting materials.

The application of this compound derivatives as fluorescent probes and sensing materials is a promising area of future research. The core structure possesses inherent fluorescence, which can be modulated by structural modifications. For instance, the synthesis of derivatives with extended conjugation or the incorporation of specific functional groups could lead to compounds with high quantum yields and sensitivity to their chemical environment. These tailored molecules could potentially be used to detect specific ions, molecules, or changes in environmental parameters like polarity or viscosity through changes in their fluorescence intensity or wavelength. However, detailed studies on the photophysical properties and sensing capabilities of this class of compounds are yet to be extensively reported.

This compound derivatives are noted as intermediates for materials used in Organic Light-Emitting Diodes (OLEDs). Specifically, compounds like Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate are categorized under OLED materials, indicating their potential role as building blocks for emitters, hosts, or charge-transport layers in OLED devices. rsc.org The thermal stability and tunable electronic properties of the this compound scaffold are advantageous for the longevity and efficiency of OLEDs. Further research into the synthesis of a broader range of derivatives and the evaluation of their performance metrics in OLED devices will be crucial to fully realize their potential in this application. A patent also describes pyridazinone derivatives that contain a phenyl]pyrimidine-5-carboxylate chemical compound. researchgate.net

In a related context, the synthesis of (S)-1-methylheptyl 2-[4-(4-dodecyloxybenzoyloxy)phenyl]pyrimidine-5-carboxylate has been reported for its application in chiral nematic liquid crystal systems, highlighting the versatility of this scaffold in electro-optical devices.

Development of Greener Synthetic Methodologies

The increasing emphasis on sustainable chemistry has spurred the development of more environmentally friendly methods for synthesizing this compound derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One notable advancement is the use of heterogeneous catalysts that can be easily recovered and reused. For example, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones which can be precursors to phenyl pyrimidine-5-carboxylates, has been successfully carried out using eco-friendly catalysts. One such catalyst is H-ZSM-5 zeolite, which can be synthesized from agricultural waste like wheat husk ash, offering a sustainable and cost-effective alternative to traditional catalysts. uni-muenchen.de Another green approach involves the use of spinel CuFe2O4 magnetic nanoparticles as a recyclable catalyst for the Biginelli reaction, providing high yields of the desired products under mild conditions.

One-pot synthesis protocols are also gaining traction as they reduce the number of intermediate purification steps, thereby saving time, solvents, and energy. A one-pot, three-component reaction using I2/DMSO as a cost-effective and competent catalytic system has been developed for the synthesis of novel ethyl-l,1,2,3,6-tetrahydro-4-methyl-1-(6-methyl-4-oxo-4H-chromene-2-yl)-2-oxo/thioxo-6-phenyl pyrimidine-5-carboxylate compounds. mdpi.com The Biginelli reaction has also been optimized using CeCl3·7H2O in ethanol, offering a greener alternative to harsher reaction conditions. rsc.org

| Green Synthesis Method | Catalyst/Solvent System | Key Advantages | Example Product |

| Biginelli Reaction | H-ZSM-5 Zeolite (from wheat husk ash) | Sustainable, reusable catalyst | Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl pyrimidine-5-carboxylate uni-muenchen.de |

| Biginelli Reaction | Spinel CuFe2O4 Magnetic Nanoparticles | Recyclable magnetic catalyst, high yields | Ethyl 1,2,3,4-tetrahydro-2-oxo- 4-aryl pyrimidine-5-carboxylate |

| One-Pot Three-Component Reaction | I2/DMSO | Cost-effective, efficient | Ethyl-l,1,2,3,6-tetrahydro-4-methyl-1-(6-methyl-4-oxo-4H-chromene-2-yl)-2-oxo/thioxo-6-phenyl pyrimidine-5-carboxylate mdpi.com |

| Biginelli Reaction | CeCl3·7H2O in Ethanol | Greener solvent, moderate to good yields | 3,4-dihydropyrimidin-2(1H)-ones rsc.org |

Advanced Structure-Reactivity Relationship Studies for Functionalization

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new functional materials and efficient synthetic routes. Recent studies have begun to shed light on how different substituents on the phenyl and pyrimidine rings influence their reactivity.

A significant area of investigation is the regioselective functionalization of the this compound scaffold. For instance, N-directed Pd-catalyzed photoredox-mediated C–H arylation of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates has been shown to proceed with high regioselectivity. This reaction selectively introduces a new phenyl group at the ortho-position of the C2-phenyl ring of the pyrimidine, and this selectivity is influenced by both electronic and steric effects of the substituents.

The reactivity of the pyrimidine core itself has also been the subject of detailed studies. A comprehensive investigation into the reaction of methyl 1,2,3-triazine-5-carboxylate with various amidines to form pyrimidines revealed that the reaction proceeds at remarkably fast rates. This study also demonstrated that substitution at the C4 and C6 positions of the triazine precursor can modulate the reaction rate, providing valuable insights for the synthesis of diverse pyrimidine derivatives.

Furthermore, conformational studies of N-acylhydrazone derivatives of 4-methyl-2-phenylpyrimidine-5-carboxylate have provided a deeper understanding of the stereoelectronic effects of substituents. These studies, using NMR spectroscopy, revealed that the presence of ortho-alkyl groups on the phenyl ring and the electron-withdrawing nature of the pyrimidine ring can influence the rotational barrier of the C-N amide bond, leading to the existence of different conformers in solution.

| Study | Key Findings | Implications |

| N-Directed C–H Arylation of Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates | Regioselective phenylation at the ortho-position of the C2-phenyl ring, influenced by electronic and steric effects. | Enables the synthesis of complex, peripherally extended aryl-pyrimidine structures for materials and medicinal chemistry. |

| Reaction of Methyl 1,2,3-triazine-5-carboxylate with Amidines | Extremely fast reaction rates to form pyrimidines; substitution on the precursor modulates reactivity. | Provides an efficient and versatile route to a wide range of substituted pyrimidine-5-carboxylates. |

| Conformational Analysis of N-acylhydrazone Derivatives | Substituents on the phenyl and pyrimidine rings influence the rotational barrier of the amide bond, leading to distinct conformers. | Important for understanding the 3D structure and potential biological or material properties of these molecules. |

Theoretical Predictions for Novel this compound Analogs

While experimental work continues to uncover new applications and synthetic routes, theoretical and computational studies are poised to play a pivotal role in accelerating the discovery of novel this compound analogs with enhanced properties. To date, there is a limited number of published computational studies specifically focused on predicting the material properties of this class of compounds. However, the potential of such studies is vast.

One research avenue where computational studies are anticipated to provide significant insights is in understanding the regioselectivity of functionalization reactions. For example, in the N-directed C-H arylation of diphenylpyrimidine derivatives, computational studies are planned to elucidate the factors governing the observed regioselectivity. mdpi.com Such studies, likely employing Density Functional Theory (DFT), can model the reaction pathways and transition states, providing a molecular-level understanding of the reaction mechanism.

DFT calculations can also be a powerful tool for predicting the electronic and photophysical properties of yet-to-be-synthesized this compound analogs. By systematically varying the substituents on the core scaffold in silico, it is possible to screen for candidates with optimized properties for specific applications. For instance, theoretical calculations can predict the HOMO-LUMO energy levels, which are crucial for designing efficient organic semiconductors and OLED materials. Similarly, the absorption and emission wavelengths, as well as quantum yields, can be computationally estimated to guide the design of novel fluorescent probes. A dissertation in a related field included a chapter on DFT calculations for the stereoretentive preparation of reagents used in synthesizing derivatives, including a phenyl)pyrimidine-5-carboxylate, indicating the growing application of these methods in the broader field. mdpi.com

The future of designing advanced materials based on the this compound scaffold will likely involve a synergistic approach, where theoretical predictions guide experimental efforts, leading to a more rapid and efficient discovery of next-generation functional molecules.

Q & A

Q. What are the common synthetic routes for phenyl pyrimidine-5-carboxylate derivatives, and how are condensation reactions optimized?

The synthesis often begins with ethyl 4-chloro-2-methylthio pyrimidine-5-carboxylate, which undergoes amination, reduction, and oxidation to yield key intermediates. Condensation with substituted phenylacetic acid esters is optimized using KF/Al₂O₃ in dimethyl acetamide (DMA) at room temperature, achieving moderate-to-excellent yields (45–90%). Challenges include solubility issues and side reactions, which are mitigated by controlling steric and electronic effects of substituents . For derivatives like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, cyclization of 5-amino-3-arylpyrazoles with diketones in ethanol under reflux is effective .

Q. Which spectroscopic techniques are critical for characterizing this compound complexes?